4-(3,4-dimethoxyphenyl)-2-methoxy-6-(4-methylphenyl)pyrimidine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(4-methylphenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine core substituted with methoxy and methylphenyl groups, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-(4-methylphenyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylbenzaldehyde, and appropriate pyrimidine precursors.
Condensation Reaction: The initial step often involves a condensation reaction between the aldehydes and a suitable amine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as an acid or base, to form the pyrimidine ring.
Substitution: Methoxy groups are introduced via nucleophilic substitution reactions using methanol and a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for batch processing to ensure uniformity and quality.
Catalyst Optimization: Employing efficient catalysts to increase yield and reduce reaction time.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid and 4-methylbenzoic acid.
Reduction: Formation of 3,4-dimethoxyaniline and 4-methylaniline.
Substitution: Formation of halogenated derivatives like 4-(3,4-dimethoxyphenyl)-2-methoxy-6-(4-bromomethylphenyl)pyrimidine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 4-(3,4-dimethoxyphenyl)-2-methoxy-6-(4-methylphenyl)pyrimidine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-2-methoxy-6-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s methoxy and methylphenyl groups can enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-2-methoxy-6-phenylpyrimidine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(4-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties and interactions.
Uniqueness
4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides a distinct electronic environment, making it a valuable compound for various applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methoxy-6-(4-methylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-7-14(8-6-13)16-12-17(22-20(21-16)25-4)15-9-10-18(23-2)19(11-15)24-3/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSUQPYCEAMTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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